molecular formula C13H13NO3 B2738614 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid CAS No. 587870-24-4

2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid

Cat. No. B2738614
CAS RN: 587870-24-4
M. Wt: 231.251
InChI Key: GSIKYHMVNPFJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .

Scientific Research Applications

Environmental Impact and Remediation

The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), although not the exact compound , provides insight into the environmental impact and potential remediation strategies for similar compounds. 2,4-D is used globally in agriculture and urban settings, with research focusing on its toxicity, degradation, and environmental fate (Zuanazzi, Ghisi, & Oliveira, 2020). Such studies can guide research into the environmental behavior of similar complex organic compounds, highlighting the importance of understanding their ecological effects and degradation pathways.

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are a focus of research for the degradation of various organic compounds, including pharmaceuticals like acetaminophen. Studies have explored AOPs' effectiveness in breaking down these compounds into less harmful by-products, with implications for water treatment and pollution control (Qutob, Hussein, Alamry, & Rafatullah, 2022). This research area could be relevant for exploring degradation pathways and treatment methods for 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid in environmental settings.

Biochemical and Pharmacological Effects

Phenolic acids like chlorogenic acid (CGA) have been the subject of extensive research due to their wide range of biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory properties (Naveed et al., 2018). Research into similar compounds can provide insights into potential health benefits or risks associated with their use, guiding their application in medical, pharmaceutical, and nutraceutical fields.

Industrial Applications and Chemical Synthesis

The review of organic corrosion inhibitors highlights the role of specific organic compounds in preventing metal dissolution in acidic media, pertinent to industrial cleaning processes (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018). This area of research is significant for developing new materials and chemicals with improved performance in industrial applications.

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on the body .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and disposal procedures .

properties

IUPAC Name

2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-3-5-10(6-4-8)13-14-11(7-12(15)16)9(2)17-13/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIKYHMVNPFJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid

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